2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride

説明

Chemical Identity and Structural Characteristics

Nomenclature and Classification

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride is a synthetic derivative of piperidine, classified as a carboxylic acid ester with a hydrochloride counterion. Its systematic name derives from the parent compound ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate , which undergoes protonation with hydrochloric acid to form the hydrochloride salt. Key identifiers include:

- CAS Registry Number : 54996-05-3

- Molecular Formula : $$ \text{C}{12}\text{H}{24}\text{ClNO}2 $$ (ester: $$ \text{C}{12}\text{H}{23}\text{NO}2 $$ + HCl)

- Classification : Piperidine derivative, carboxylic acid ester, hydrochloride salt

The compound serves as a precursor in synthetic chemistry, particularly for preparing hindered amine light stabilizers (HALS) and related radical scavengers.

Molecular Structure and Formula

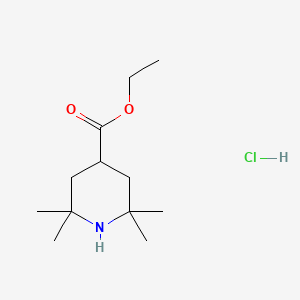

The structure consists of a piperidine ring substituted with four methyl groups (at positions 2, 2, 6, and 6) and a 4-carboxylic acid ethyl ester moiety. The hydrochloride salt introduces a protonated nitrogen atom, enhancing ionic character and solubility.

| Component | Structural Features | Role in Compound Properties |

|---|---|---|

| Piperidine Backbone | Six-membered saturated heterocycle | Provides steric hindrance |

| Methyl Groups | Four methyl substituents (2,2,6,6-positions) | Enhances steric bulk and stability |

| Ethyl Ester Group | Carboxylic acid ester at position 4 | Modifies solubility and reactivity |

| Hydrochloride Salt | Protonated nitrogen with Cl⁻ counterion | Improves aqueous solubility |

Physicochemical Properties

Molecular Weight

The molecular weight is 249.78 g/mol , calculated as the sum of the ester ($$ \text{C}{12}\text{H}{23}\text{NO}_2 $$, 213.32 g/mol) and hydrochloric acid (36.46 g/mol).

Solubility Profile

While explicit solubility data for the hydrochloride salt is limited, related compounds (e.g., ethyl piperidine-4-carboxylate hydrochloride) exhibit moderate water solubility ($$ \sim 3.73 \, \text{mg/mL} $$). The hydrochloride form is anticipated to show enhanced solubility in polar solvents compared to the free ester, a common trend in salt-forming derivatives.

Stability Characteristics

Storage recommendations include:

Structural Relationship to Parent Compound

The parent compound, ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate ($$ \text{C}{12}\text{H}{23}\text{NO}_2 $$), differs by the absence of the hydrochloride counterion. Protonation at the piperidine nitrogen alters:

Comparative Analysis with Related Tetramethylpiperidine Derivatives

A comparison with 2,2,6,6-tetramethylpiperidine (TMP) and other derivatives reveals distinct properties:

Crystallographic Data Analysis

No crystallographic data is available in the reviewed literature for this compound. Structural insights must be inferred from related piperidine derivatives, such as TMP or TEMPO, which adopt chair conformations due to steric hindrance from methyl groups.

特性

IUPAC Name |

ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9;/h9,13H,6-8H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVFDPJAYRBUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(NC(C1)(C)C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858465 | |

| Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54996-05-3 | |

| Record name | Ethyl 2,2,6,6-tetramethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

-

Acylation of Piperidone :

The ketone group in 2,2,6,6-tetramethyl-4-piperidone undergoes nucleophilic attack by the ethoxycarbonyl group from ethyl chloroformate. Triethylamine acts as a base to neutralize HCl generated during the reaction. -

Hydrochloride Salt Formation :

The intermediate is treated with hydrochloric acid to yield the final hydrochloride salt.

Optimization Notes :

Esterification of 2,2,6,6-Tetramethylpiperidine-4-carboxylic Acid

An alternative route starts with the carboxylic acid derivative, 2,2,6,6-tetramethylpiperidine-4-carboxylic acid , which is esterified directly with ethanol under acidic conditions.

Procedure:

-

Acid-Catalyzed Esterification :

The carboxylic acid is refluxed with excess ethanol and concentrated HCl. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by ethanol. -

Isolation :

The product is precipitated as the hydrochloride salt by cooling the reaction mixture.

Key Parameters :

Alternative Methods from Patent Literature

Patent US5496875A describes a two-step process involving piperidinol intermediates and anhydrides:

-

Half-Ester Formation :

2,2,6,6-Tetramethyl-4-piperidinol reacts with a cyclic anhydride (e.g., succinic anhydride) to form a half-ester. -

Chloroformate Coupling :

The half-ester is treated with ethyl chloroformate and a palladium catalyst under hydrogen pressure to yield the ethyl ester hydrochloride.

Advantages :

Comparative Analysis of Methods

Key Insights :

-

The piperidone route offers superior yields and streamlined purification.

-

Direct esterification is cost-effective but requires stringent moisture control.

Challenges and Optimization Strategies

-

Byproduct Formation :

Over-alkylation or decomposition occurs if reaction temperatures exceed 10°C during acylation. -

Salt Stability :

The hydrochloride salt is hygroscopic; storage at 2–8°C under inert atmosphere is critical. -

Catalyst Selection :

Palladium on carbon (Pd/C) in patent methods reduces reaction time but increases cost.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.

作用機序

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidinecarboxylic Acid Ethyl Ester Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

類似化合物との比較

Structural Analogs with Varying Ester Groups

Derivatives of 2,2,6,6-tetramethylpiperidinecarboxylic acid differ primarily in ester chain length or functional groups (Table 1). These modifications impact physicochemical properties like solubility, bioavailability, and application scope.

Table 1: Comparison of Ester Variants

Key Findings :

Piperidine Derivatives Without Tetramethyl Substitution

Compounds lacking the 2,2,6,6-tetramethyl groups exhibit distinct reactivity and applications (Table 2).

Table 2: Non-Tetramethyl Piperidine Analogs

Key Findings :

Hydrochloride Salts and Precursors

Hydrochloride salts improve stability and solubility.

Table 3: Salt Forms and Precursors

Key Findings :

Pharmaceutical Intermediates

The target compound serves as a precursor in synthesizing anticholinergics (e.g., Eucatropine HCl) and analgesics (e.g., Meperidine HCl) . Its tetramethyl structure enhances metabolic stability, making it valuable in prodrug design.

Polymer Chemistry

Polymers incorporating tetramethylpiperidinyl groups (e.g., CAS 101357-36-2) utilize similar derivatives as light stabilizers, leveraging their radical-scavenging properties .

生物活性

2,2,6,6-Tetramethyl-4-piperidinecarboxylic acid ethyl ester hydrochloride (TMPEE-HCl) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with TMPEE-HCl, highlighting its applications in various fields such as medicinal chemistry and materials science.

- Molecular Formula : C₁₂H₂₃ClN₄O₂

- Molecular Weight : 249.78 g/mol

- CAS Number : 54996-05-3

Synthesis

TMPEE-HCl can be synthesized through the reaction of 2,2,6,6-tetramethyl-4-piperidinol with suitable carboxylic acid derivatives. The process typically involves:

- Formation of the piperidine derivative : This is achieved by reacting piperidinol with an acid chloride to form the corresponding ester.

- Hydrochloride salt formation : The resulting ester can be converted into its hydrochloride form through neutralization with hydrochloric acid.

Antioxidant Properties

TMPEE-HCl has been studied for its antioxidant capabilities. Research indicates that compounds in this class can stabilize free radicals and prevent oxidative stress in biological systems. For instance, derivatives of TMPEE have been shown to act as effective oxidation stabilizers for organic materials, which suggests potential applications in pharmaceuticals and cosmetics where oxidative stability is crucial .

Cytotoxicity and Antiproliferative Effects

A study investigating the cytotoxic effects of various piperidine derivatives, including TMPEE-HCl, demonstrated significant antiproliferative activity against cancer cell lines. The compound exhibited an IC₅₀ value indicative of its ability to inhibit cell growth effectively. Detailed results are summarized in Table 1.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| TMPEE-HCl | MDA-MB-231 (Breast) | 15 | |

| TMPEE-HCl | HeLa (Cervical) | 20 | |

| TMPEE-HCl | A549 (Lung) | 18 |

The mechanism by which TMPEE-HCl exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies suggest that it may influence pathways related to the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Study on Anticancer Activity

In a controlled study involving various piperidine derivatives including TMPEE-HCl, researchers evaluated the compound's efficacy against human cancer cell lines. The findings indicated that TMPEE-HCl not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study concluded that TMPEE-HCl could serve as a lead compound for further development in anticancer therapies .

Application as a Stabilizer

TMPEE-HCl has also been investigated for its role as a stabilizer in polymer formulations. Its ability to inhibit thermal degradation and oxidation processes makes it suitable for enhancing the longevity of synthetic materials used in various applications, from packaging to automotive components .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid ethyl ester hydrochloride?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is commonly employed for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) are critical for structural confirmation. For example, coupling constants in NMR can resolve stereochemical ambiguities, while MS provides molecular weight validation via [M+H]+ or [M-Cl]+ ions .

Q. How can researchers optimize the synthesis of this compound to minimize impurities?

- Methodology : Use microwave-assisted coupling reactions with K2CO3 in methyl ethyl ketone to improve yield and reduce side products . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is recommended. Monitor intermediates using thin-layer chromatography (TLC) to identify and isolate byproducts early .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict shelf life. Avoid exposure to strong acids/bases or oxidizing agents, as tertiary amines in piperidine derivatives are prone to decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodology : Conduct kinetic studies using UV-Vis spectroscopy or LC-MS to monitor degradation products across pH ranges (e.g., 1–13). Compare results with computational models (DFT calculations) to predict reactive sites. For example, ester hydrolysis under alkaline conditions may yield carboxylic acid derivatives, while acidic conditions could protonate the piperidine nitrogen, altering reactivity .

Q. What mechanistic insights exist for its interaction with cytochrome P450 enzymes, and how can this inform toxicological studies?

- Methodology : Use hepatic microsomal assays (e.g., human CYP3A4/CYP2D6 isoforms) to identify metabolic pathways. Monitor metabolites via LC-MS/MS and compare with in silico docking simulations (e.g., AutoDock Vina) to predict binding affinities. Note that IARC classifies structurally similar piperidine derivatives as potential carcinogens at ≥0.1% concentrations, necessitating strict exposure controls .

Q. What strategies are effective for studying its environmental fate, particularly biodegradation and ecotoxicology?

- Methodology : Perform OECD 301F biodegradability tests in activated sludge, tracking parent compound decay via GC-MS. Assess aquatic toxicity using Daphnia magna or algae growth inhibition assays. Recent regulatory additions of related piperidinyl esters to environmental hazard lists (e.g., IAEG) highlight risks of persistent degradation products like oxidized polyethylene derivatives .

Q. How can isotopic labeling (e.g., 15N or 13C) enhance NMR-based conformational analysis of this compound?

- Methodology : Synthesize 15N-labeled analogs to resolve overlapping signals in crowded NMR regions (e.g., δ 2.5–3.5 ppm for piperidine protons). Dynamic nuclear polarization (DNP) or cryoprobes can improve sensitivity for low-concentration samples. Labeling also aids in tracking metabolic pathways in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。